molecular formula C22H23N5O B2502344 (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 1421588-14-8

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone

Cat. No. B2502344
CAS RN: 1421588-14-8
M. Wt: 373.46
InChI Key: LTDUMRUMMTYJLS-XBXARRHUSA-N
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Description

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes, including cell growth, survival, and metabolism.

Mechanism of Action

Target of Action

The primary target of this compound is the histamine H4 receptor , which is expressed in the membrane of immune cells . The H4 receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .

Mode of Action

The compound interacts with its targets, the H4 receptors, leading to a reduction in the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in anti-nociceptive and anti-inflammatory effects .

Biochemical Pathways

The compound affects the inflammatory process, which is characterized by the production and release of pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . The compound’s action on the H4 receptor reduces the levels of pro-inflammatory cytokines IL-1β and TNF-α, thereby affecting the inflammatory pathway .

Pharmacokinetics

The compound’s anti-nociceptive and anti-inflammatory effects were observed at doses of 50, 100, or 200 mg/kg, administered orally This suggests that the compound has good oral bioavailability

Result of Action

The compound’s action results in a decrease in the number of writhings induced by acetic acid in a dose-dependent manner, and a reduction in the paw licking time of animals in the second phase of the formalin test . Furthermore, the compound reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduces cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Advantages and Limitations for Lab Experiments

The advantages of using (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone in lab experiments include its high potency and specificity for PKB/Akt inhibition, its low toxicity to normal cells, and its potential for use in combination with other anticancer agents. However, the limitations include the need for further optimization of its pharmacokinetic properties and the potential for the development of drug resistance.

Future Directions

Future research directions for (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone include the optimization of its pharmacokinetic properties, the investigation of its potential for use in combination with other anticancer agents, and the development of strategies to overcome drug resistance. Moreover, this compound has potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders, which warrant further investigation.

Synthesis Methods

The synthesis of (E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone involves several steps. The first step is the synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carbaldehyde, which is obtained by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate. The second step is the synthesis of (E)-4-(1H-pyrazol-1-yl)pyridin-2-yl)-N-(4-(prop-2-en-1-yl)piperazin-1-yl)but-2-enamide, which is obtained by reacting 4-(1H-pyrazol-1-yl)pyridine-2-carbaldehyde with 4-(prop-2-en-1-yl)piperazine-1-carboxylic acid. The final step is the reduction of the double bond in the but-2-enamide moiety to obtain this compound.

Scientific Research Applications

(E)-(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-cinnamylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of PKB/Akt, which is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. Therefore, this compound has been investigated as a potential anticancer agent.

properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(21-18-20(9-11-23-21)27-13-5-10-24-27)26-16-14-25(15-17-26)12-4-8-19-6-2-1-3-7-19/h1-11,13,18H,12,14-17H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUMRUMMTYJLS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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